molecular formula C14H11Cl3N2O2S B12923778 Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate CAS No. 6944-75-8

Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate

Cat. No.: B12923778
CAS No.: 6944-75-8
M. Wt: 377.7 g/mol
InChI Key: ZDGWAUNVURHYEO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-((2,4-dichlorobenzyl)thio)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, dichlorobenzylthio, and ethyl ester groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-((2,4-dichlorobenzyl)thio)pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-mercaptopyrimidine with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-((2,4-dichlorobenzyl)thio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and dichlorobenzylthio groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the original compound, and the corresponding carboxylic acid from hydrolysis.

Scientific Research Applications

Ethyl 4-chloro-2-((2,4-dichlorobenzyl)thio)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-((2,4-dichlorobenzyl)thio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
  • 2,4-Disubstituted thiazoles
  • Triazole-pyrimidine hybrids

Uniqueness

Ethyl 4-chloro-2-((2,4-dichlorobenzyl)thio)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

6944-75-8

Molecular Formula

C14H11Cl3N2O2S

Molecular Weight

377.7 g/mol

IUPAC Name

ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate

InChI

InChI=1S/C14H11Cl3N2O2S/c1-2-21-13(20)10-6-18-14(19-12(10)17)22-7-8-3-4-9(15)5-11(8)16/h3-6H,2,7H2,1H3

InChI Key

ZDGWAUNVURHYEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)SCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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